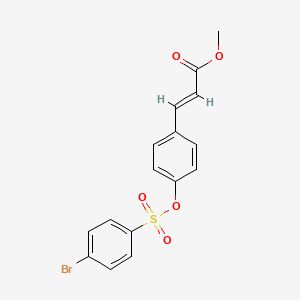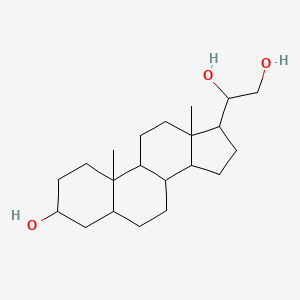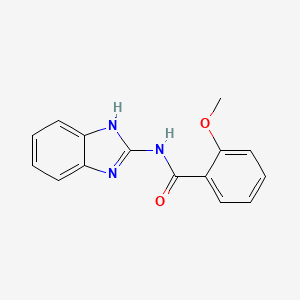
5-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a heptafluoropropyl group and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptafluoropropyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of a suitable pyrimidine precursor with heptafluoropropyl and sulfanylidene substituents. One common method involves the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)-2,6-bis(trimethylsilyloxy)pyrimidines, followed by nucleophilic substitution to introduce the heptafluoropropyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
化学反応の分析
反応の種類
5-(ヘプタフルオロプロピル)-2-スルファニリデン-2,3-ジヒドロピリミジン-4(1H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応により、スルファニリデン基をチオールまたはチオエーテルに変換することができます。
置換: 求核置換反応により、ピリミジン環にさまざまな置換基を導入することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成され、置換反応によって、さまざまな官能基を持つさまざまなピリミジン誘導体が生成される可能性があります。
科学的研究の応用
5-(ヘプタフルオロプロピル)-2-スルファニリデン-2,3-ジヒドロピリミジン-4(1H)-オンは、以下を含むいくつかの科学研究における応用があります。
医薬品化学: この化合物は、特に抗ウイルス剤や抗癌剤における薬剤設計におけるファーマコフォアとしての可能性について調査されています。
材料科学: その独特のフッ素化構造は、特定の電子特性と疎水性特性を持つ先端材料の開発における候補としています。
生物学的研究: この化合物の生体高分子との相互作用は、生化学プローブや治療薬としての可能性を理解するために研究されています。
作用機序
5-(ヘプタフルオロプロピル)-2-スルファニリデン-2,3-ジヒドロピリミジン-4(1H)-オンの作用機序は、特定の分子標的との相互作用を含みます。ヘプタフルオロプロピル基は、化合物の親油性を高め、生物学的膜への浸透を促進します。スルファニリデン基は、タンパク質や酵素の求核部位と共有結合を形成し、その活性を阻害する可能性があります。 この二重の機能により、この化合物はさまざまな生化学経路を調節することができ、医薬品化学における汎用性の高いツールになります .
類似化合物との比較
類似化合物
5-クロロ-6-(パーフルオロアルキル)-5-(p-トルエンスルホニル)ピリミジン-2,4(3H,5H)-ジオン: これらの化合物は、類似のピリミジンコアを共有しますが、置換基の種類が異なります。
2,3,4,5-テトラヒドロ-1H-ピリド-[4,3-b]インドール誘導体: これらの化合物は、異なる複素環構造を持っていますが、類似の生物活性を示します。
独自性
5-(ヘプタフルオロプロピル)-2-スルファニリデン-2,3-ジヒドロピリミジン-4(1H)-オンは、非常に電気陰性なヘプタフルオロプロピル基と反応性の高いスルファニリデン基の組み合わせにより、独自性があります。 この組み合わせは、他の類似化合物とは異なる化学反応性と生物活性を与えます .
特性
CAS番号 |
145663-11-2 |
|---|---|
分子式 |
C7H3F7N2OS |
分子量 |
296.17 g/mol |
IUPAC名 |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H3F7N2OS/c8-5(9,6(10,11)7(12,13)14)2-1-15-4(18)16-3(2)17/h1H,(H2,15,16,17,18) |
InChIキー |
ZTESDHKSKFXMLG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=S)N1)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]benzamide](/img/structure/B11991675.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)





